molecular formula C5H10FNO2S B13252876 (Pyrrolidin-3-yl)methanesulfonyl fluoride

(Pyrrolidin-3-yl)methanesulfonyl fluoride

Cat. No.: B13252876
M. Wt: 167.20 g/mol
InChI Key: LQMPKSIEBSQAHM-UHFFFAOYSA-N
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Description

(Pyrrolidin-3-yl)methanesulfonyl fluoride: is a chemical compound with the molecular formula C5H10FNO2S It is known for its unique structure, which includes a pyrrolidine ring attached to a methanesulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-3-yl)methanesulfonyl fluoride typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (Pyrrolidin-3-yl)methanesulfonyl fluoride can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolidine derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates

    Reduction Products: Reduced forms of the sulfonyl group

Scientific Research Applications

Chemistry: (Pyrrolidin-3-yl)methanesulfonyl fluoride is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups. It serves as a tool to investigate the mechanisms of enzyme action and inhibition.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to inhibit certain enzymes makes it a candidate for therapeutic agents targeting specific diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are exploited in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Pyrrolidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor. The pathways involved in its mechanism of action include the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its normal substrate.

Comparison with Similar Compounds

    Methanesulfonyl Fluoride: Similar in structure but lacks the pyrrolidine ring.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but have different functional groups.

Uniqueness: (Pyrrolidin-3-yl)methanesulfonyl fluoride is unique due to the combination of the pyrrolidine ring and the sulfonyl fluoride group. This dual functionality provides distinct reactivity and biological activity compared to other similar compounds. Its ability to act as a potent enzyme inhibitor sets it apart from other pyrrolidine derivatives and sulfonyl fluorides.

Properties

Molecular Formula

C5H10FNO2S

Molecular Weight

167.20 g/mol

IUPAC Name

pyrrolidin-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C5H10FNO2S/c6-10(8,9)4-5-1-2-7-3-5/h5,7H,1-4H2

InChI Key

LQMPKSIEBSQAHM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CS(=O)(=O)F

Origin of Product

United States

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